In-Depth Technical Guide: Discovery and Synthesis of SIRT7 Inhibitor 97491
In-Depth Technical Guide: Discovery and Synthesis of SIRT7 Inhibitor 97491
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent deacylases, which have emerged as critical regulators in a myriad of cellular processes, including gene expression, metabolism, and the DNA damage response. Dysregulation of SIRT7 activity has been implicated in the pathogenesis of various diseases, notably cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SIRT7 inhibitor 97491, a potent and selective small molecule inhibitor of SIRT7.
Discovery of SIRT7 Inhibitor 97491
SIRT7 inhibitor 97491, also identified by its CAS number 1807758-81-1, was discovered through screening efforts to identify novel modulators of sirtuin activity. Its chemical name is N1-(5-(4-chlorophenyl)oxazol-2-yl)benzene-1,3-diamine . This compound has been shown to selectively inhibit the deacetylase activity of SIRT7, leading to downstream cellular effects that are beneficial in cancer models.
Synthesis of SIRT7 Inhibitor 97491
While a specific, detailed synthesis protocol for SIRT7 inhibitor 97491 is not publicly available in the primary literature, a plausible synthetic route can be devised based on established methods for the synthesis of 2-amino-5-aryloxazoles. The proposed synthesis involves a multi-step process, which is outlined in the workflow diagram below. The key steps would likely involve the formation of an α-haloketone, followed by cyclization with a substituted guanidine or urea derivative to form the 2-aminooxazole core, and subsequent modifications to introduce the aniline moiety.
Diagram: Proposed Synthesis Workflow for SIRT7 Inhibitor 97491
Caption: A plausible synthetic route for SIRT7 inhibitor 97491.
Quantitative Data
The following tables summarize the key quantitative data reported for SIRT7 inhibitor 97491.
Table 1: In Vitro Activity
| Parameter | Value |
| IC50 (SIRT7) | 325 nM[1][2] |
Table 2: Cellular Activity
| Cell Line | Assay | Concentration(s) | Result |
| MES-SA | Cell Proliferation | 1, 5, 10 µM | >50% decrease in proliferation at 5 and 10 µM after 72h[3] |
| HEK293 | Cytotoxicity | Not specified | Almost unaffected[3] |
Table 3: In Vivo Efficacy
| Animal Model | Tumor Model | Dosage | Result |
| Balb/c nude mice | MES-SA xenograft | 2 mg/kg (i.p.) | Inhibited cancer growth in vivo[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of SIRT7 inhibitor 97491, based on the primary publication by Kim et al. (2019) in Biochemical and Biophysical Research Communications.
SIRT7 Deacetylase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of SIRT7.
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Reagents:
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Recombinant human SIRT7 enzyme
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Fluorogenic peptide substrate containing an acetylated lysine residue (e.g., a p53-derived peptide)
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NAD+
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Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution (to stop the reaction and generate a fluorescent signal)
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SIRT7 inhibitor 97491 (dissolved in DMSO)
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Procedure:
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Prepare a reaction mixture containing SIRT7 enzyme, the fluorogenic peptide substrate, and NAD+ in the assay buffer.
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Add varying concentrations of SIRT7 inhibitor 97491 or DMSO (vehicle control) to the reaction mixture in a 96-well plate.
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Incubate the plate at 37°C for a specified time (e.g., 1 hour).
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Stop the reaction and generate the fluorescent signal by adding the developer solution.
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Measure the fluorescence intensity using a microplate reader.
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Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
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Diagram: SIRT7 Inhibition Assay Workflow
Caption: Workflow for the SIRT7 enzymatic inhibition assay.
Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cells.
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Cell Lines and Culture:
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MES-SA (human uterine sarcoma): Cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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HEK293 (human embryonic kidney): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
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Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
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Procedure (MTT or similar viability assay):
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Seed MES-SA and HEK293 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
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Allow the cells to adhere overnight.
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Treat the cells with various concentrations of SIRT7 inhibitor 97491 (e.g., 1, 5, 10 µM) or DMSO as a vehicle control.
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Incubate the cells for a specified period (e.g., 72 hours).
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Add a viability reagent (e.g., MTT, MTS, or WST-1) to each well and incubate according to the manufacturer's instructions.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
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Animal Model:
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Female Balb/c nude mice (athymic), typically 4-6 weeks old.
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Procedure:
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Subcutaneously inject MES-SA cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.
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Administer SIRT7 inhibitor 97491 (e.g., 2 mg/kg) via intraperitoneal (i.p.) injection on a specified schedule (e.g., daily or several times a week). The control group receives vehicle (e.g., DMSO, PEG300, and Tween 80 in saline).
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Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
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Monitor the body weight and general health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting, immunohistochemistry).
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Diagram: In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo xenograft study.
Signaling Pathway
SIRT7 inhibitor 97491 exerts its anti-cancer effects primarily through the modulation of the p53 signaling pathway. SIRT7 is known to deacetylate p53, leading to its degradation. By inhibiting SIRT7, inhibitor 97491 promotes the acetylation of p53, which in turn enhances its stability and transcriptional activity. This leads to the upregulation of p53 target genes involved in apoptosis and cell cycle arrest, ultimately contributing to the suppression of tumor growth.
Diagram: SIRT7 and p53 Signaling Pathway
Caption: Inhibition of SIRT7 by 97491 leads to p53 activation.
